molecular formula C24H24N2O3S B2810679 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 899945-57-4

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2810679
CAS No.: 899945-57-4
M. Wt: 420.53
InChI Key: IESRRCZTPZTIOZ-UHFFFAOYSA-N
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Description

4-Methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound features a benzamide core with a tosylated tetrahydroquinoline moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

  • Substitution: Tosylation reactions typically involve the use of tosyl chloride (TsCl) in the presence of a base such as pyridine.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Reduction of the tetrahydroquinoline core.

  • Substitution: Tosylated intermediates and final benzamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The biological applications of this compound include its use as a potential therapeutic agent in the treatment of various diseases due to its bioactive properties.

Medicine: In medicine, 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has shown promise in preclinical studies for its anti-inflammatory and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes due to its unique structural features and reactivity.

Mechanism of Action

The mechanism by which 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The tosylated tetrahydroquinoline moiety can bind to various receptors and enzymes, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share structural similarities and exhibit similar pharmacological activities.

  • Indole derivatives: Indole-based compounds are also known for their diverse biological activities and therapeutic potential.

Uniqueness: 4-Methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide stands out due to its unique combination of the benzamide core and the tosylated tetrahydroquinoline moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-5-9-19(10-6-17)24(27)25-21-11-14-23-20(16-21)4-3-15-26(23)30(28,29)22-12-7-18(2)8-13-22/h5-14,16H,3-4,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESRRCZTPZTIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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